molecular formula C15H25NO5 B14060457 3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid

3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid

Cat. No.: B14060457
M. Wt: 299.36 g/mol
InChI Key: IUNOKHVXWKEGQJ-UHFFFAOYSA-N
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Description

This compound features a butanoic acid backbone with multiple functional groups, including a dimethyl substitution and an allyloxycyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid typically involves multi-step organic reactionsThe final step often involves the formation of the carbamate linkage under controlled conditions, such as using carbonyldiimidazole (CDI) as a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes, leading to the desired biological effects .

Properties

IUPAC Name

3,3-dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-9-20-10-7-6-8-11(10)21-14(19)16-12(13(17)18)15(2,3)4/h5,10-12H,1,6-9H2,2-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNOKHVXWKEGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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